2-Chloro-5-methyl-4-phenylthiazole
Description
2-Chloro-5-methyl-4-phenylthiazole (CAS: 31784-90-4) is a heterocyclic compound with the molecular formula C₁₀H₈ClNS and a molecular weight of 209.69 g/mol. Its structure consists of a thiazole ring substituted at the 2-position with chlorine, the 5-position with a methyl group, and the 4-position with a phenyl group. Key properties include:
Properties
IUPAC Name |
2-chloro-5-methyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKVTXRYYVUURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185649 | |
| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31784-90-4 | |
| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031784904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroacetophenone with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted thiazoles, oxidized derivatives, and reduced phenyl derivatives, which can have diverse applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Antitumor Activity
Research indicates that thiazole derivatives, including 2-chloro-5-methyl-4-phenylthiazole, exhibit significant antitumor properties. A study evaluated the compound's cytotoxicity against several cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The results demonstrated promising inhibitory effects, suggesting potential for development as anticancer agents .
Antimicrobial Properties
This compound has shown efficacy against various bacterial strains. Its derivatives have been synthesized and tested for antimicrobial activity, demonstrating effectiveness comparable to standard antibiotics like norfloxacin. Notably, certain derivatives exhibited potent activity against resistant strains such as MRSA and E. coli .
| Bacterial Strain | MIC (µg/mL) | Activity Comparison |
|---|---|---|
| MRSA | 3.125 | Comparable to mupirocin |
| E. coli | 6.25 | Superior to ampicillin |
Anticonvulsant Activity
The anticonvulsant potential of thiazole compounds has been extensively studied. This compound derivatives were tested in various seizure models, showing significant protective effects. For instance, one derivative demonstrated a median effective dose lower than that of standard medications like ethosuximide .
Anti-inflammatory and Analgesic Applications
Thiazole derivatives have been explored for their anti-inflammatory and analgesic properties. The synthesis of 5-methyl-2-phenylthiazole derivatives has shown promise in reducing inflammation and pain in preclinical models, indicating their potential as therapeutic agents .
Synthesis and Structure-Activity Relationship (SAR)
The structure of thiazoles significantly influences their biological activity. Studies have identified key structural features that enhance the efficacy of this compound in various applications:
- Substituents on the phenyl ring : Electron-withdrawing groups have been linked to increased potency.
- Positioning of functional groups : Variations in the placement of substituents can lead to significant differences in activity profiles.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-phenylthiazole involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and inducing cell death in cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
Substituent Effects on Planarity and Reactivity
4-Methyl-2-phenylthiazole-5-carbohydrazide (2)
- Structure : Features a carbohydrazide group at position 5, enabling derivatization into thiadiazoles and other bioactive compounds.
- Activity : Derivatives exhibit anticancer activity (e.g., compound 7b : IC₅₀ = 1.61 μg/mL against HepG-2 cells) .
- Key Difference : The hydrazide group allows for nucleophilic reactions, unlike the chloro substituent in 2-chloro-5-methyl-4-phenylthiazole, which is less reactive in such pathways.
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole
- Structure : Contains a chloromethyl group (position 5) and a trifluoromethylphenyl substituent (position 2).
- Key Difference : The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity and metabolic stability compared to the simple phenyl group in the target compound .
4-Amino-2-methyl-5-phenylthiazole Hydrochloride Structure: Substituted with an amino group (position 4) and methyl group (position 2).
Benzothiazole Derivatives
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Structure: Fused benzothiazole core with methoxyphenyl and chloro substituents. Planarity: Dihedral angle between benzothiazole and methoxyphenol rings is 1.23°, indicating near-planar geometry . Activity: Benzothiazoles are associated with antimicrobial and anticancer properties, though specific data for this derivative are unreported.
Physicochemical Properties
Biological Activity
2-Chloro-5-methyl-4-phenylthiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its applications in various fields, and relevant research findings.
Overview of this compound
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of chlorine, methyl, and phenyl substituents enhances its chemical reactivity and biological efficacy. It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent, as well as its applications in agrochemicals and material science .
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors. The thiazole ring can bind to active sites of enzymes, disrupting their function. For instance, it has been shown to inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. Additionally, the compound's interactions with cellular pathways can influence cancer cell proliferation and survival .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. A study reported that the compound exhibited a MIC comparable to established antifungal agents like ketoconazole .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 1.23 |
| Candida parapsilosis | 1.50 |
This suggests potential therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and proliferation. For example, it was observed that the compound could modulate the eIF4F complex, which plays a critical role in translational control and is implicated in various cancers .
Case Studies
- Study on Antimicrobial Efficacy : A series of derivatives based on this compound were synthesized and tested for their antibacterial properties. Most derivatives exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications for enhancing efficacy .
- Antifungal Research : A comparative study evaluated the antifungal activity of several thiazole derivatives against Candida species. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced antifungal activity due to increased lipophilicity and better interaction with fungal enzymes .
Q & A
Q. [Basic]
- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive molecular geometry with high precision (mean σ(C–C) = 0.005 Å, data-to-parameter ratio >17:1) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) using DEPT-135 experiments .
- FT-IR : Validate C-Cl stretching (550–600 cm⁻¹) and thiazole ring vibrations (1600 cm⁻¹) .
- Elemental analysis : Confirm purity with ≤0.3% discrepancies between calculated and observed C/H/N/S values .
How can computational methods predict reactivity and biological target interactions?
Q. [Advanced]
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps at B3LYP/6-311G(d,p) to identify electrophilic/nucleophilic sites .
- Molecular docking : Validate binding modes (e.g., against PDB 1T3K) with RMSD <2.0 Å in MD simulations .
- QSAR models : Correlate chloro-methyl substitutions with antimicrobial activity (R² >0.85) .
What strategies resolve contradictions in reported biological activity data?
Q. [Advanced]
- Assay standardization : Use CLSI M07-A10 protocols to minimize MIC variability .
- Purity validation : Employ HPLC-MS (≥95% purity) to exclude artifacts from by-products .
- Cellular uptake quantification : Fluorescently tagged analogs (e.g., dansyl derivatives) track intracellular accumulation via flow cytometry .
How to design analogs for structure-activity relationship (SAR) studies?
Q. [Advanced]
- Bioisosteric replacements : Replace 5-methyl with trifluoromethyl to enhance BBB permeability (logP Δ = +0.5) .
- Aryl substitutions : Introduce 4-fluorophenyl via Suzuki coupling to modulate σ1 receptor affinity (Kd <50 nM) .
- Metabolic stability : Assess using liver microsome assays (t½ >60 min in human S9 fractions) .
What are critical considerations for scaling up synthesis?
Q. [Basic]
- Catalyst recycling : Use immobilized bases (e.g., polystyrene-supported DBU) to reduce waste .
- Temperature control : Jacketed reactors (±1°C) prevent exothermic side reactions during ring closure .
- Extraction optimization : Ethyl acetate/water (3:1 v/v) improves phase separation .
How do solvent environments influence regioselectivity?
Q. [Advanced]
- Polar aprotic solvents (DMF/DMSO) : Favor SNAr at 2-chloro position (ΔG‡ reduced by 8–12 kcal/mol) .
- Protic solvents (ethanol/water) : Promote substitution at 4-phenyl via H-bond-assisted dechlorination (kH/kD = 3.2) .
What workflows detect degradation products under physiological conditions?
Q. [Advanced]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
